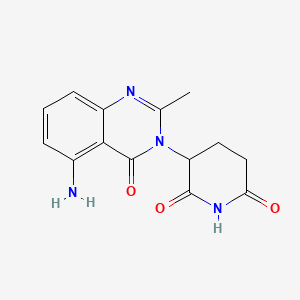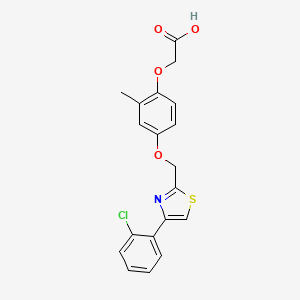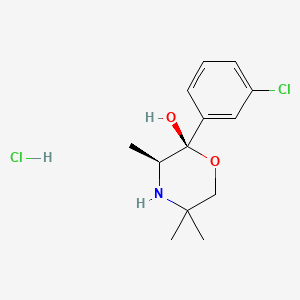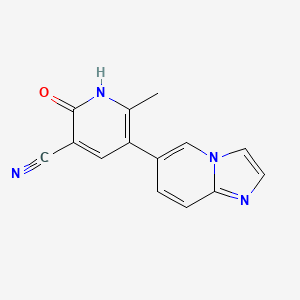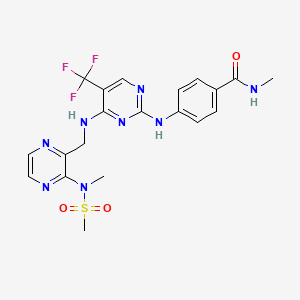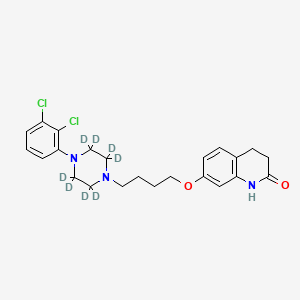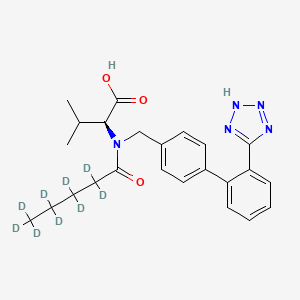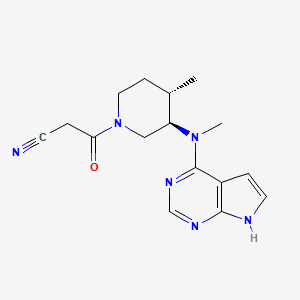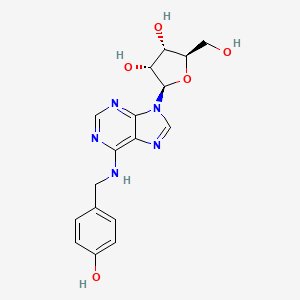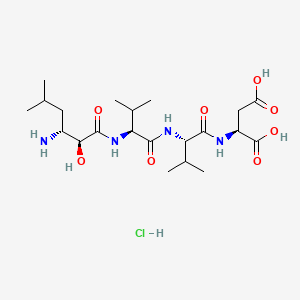
阿马他汀盐酸盐
描述
Amastatin hydrochloride is a slow, tight binding, competitive aminopeptidase (AP) inhibitor . It inhibits the enzymatic activity of aminopeptidases in vivo and in vitro and also exhibits vasoconstrictive/pressor activity .
Synthesis Analysis
Amastatin hydrochloride is synthesized to a purity of ≥97.0% (HPLC). The synthesis involves the compound (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoyl-Val-Val-Asp hydrochloride hydrate .Molecular Structure Analysis
The molecular formula of Amastatin hydrochloride is C21H39ClN4O8 . The molecular weight is 511.01 . The InChI code is InChI=1S/C21H38N4O8.ClH .Physical And Chemical Properties Analysis
Amastatin hydrochloride has a molecular weight of 511.01 . It is a synthetic compound . It has a melting point of 202-205 °C . It is soluble in methanol .科学研究应用
Inhibition of Aminopeptidases
Amastatin hydrochloride is a competitive inhibitor of various aminopeptidases, which are enzymes that catalyze the cleavage of amino acids from the amino terminus of protein or peptide substrates. This compound exhibits slow but strong binding, with inhibition constants (Ki) of 0.26, 30, and 52 nM for Aeromonas aminopeptidase, cytosolic leucine aminopeptidase, and microsomal aminopeptidase respectively .
Potentiation of Bioactive Peptides
By inhibiting the degradation of bioactive peptides through its action on aminopeptidases, Amastatin hydrochloride can potentiate the action of these peptides. This is particularly useful in research where the stability and activity of bioactive peptides are being studied .
Study of Enzyme Mechanisms
Amastatin hydrochloride’s ability to inhibit specific aminopeptidases makes it a valuable tool for studying the mechanisms of these enzymes. Researchers can use this compound to investigate how aminopeptidases interact with their substrates and inhibitors .
Development of Therapeutic Agents
The specificity of Amastatin hydrochloride towards certain aminopeptidases can be leveraged in the development of therapeutic agents aimed at diseases where these enzymes play a critical role .
Research on Metabolic Pathways
Understanding the role of aminopeptidases in metabolic pathways is crucial for many areas of biological research. Amastatin hydrochloride can be used to study these pathways by selectively inhibiting certain enzymes .
Proteomics and Protein Sequencing
In proteomics, Amastatin hydrochloride can be used to prevent the degradation of proteins during analysis, thereby aiding in protein sequencing and identification efforts .
作用机制
Target of Action
Amastatin hydrochloride is a competitive inhibitor of various aminopeptidases . It specifically inhibits leucyl aminopeptidase, alanyl aminopeptidase (aminopeptidase M/N), bacterial leucyl aminopeptidase (Aeromonas proteolytica aminopeptidase), leucyl/cystinyl aminopeptidase (oxytocinase/vasopressinase), and, to a lesser extent, glutamyl aminopeptidase (aminopeptidase A) . These enzymes play crucial roles in protein degradation and peptide processing.
Mode of Action
The mechanism of action of Amastatin hydrochloride involves its structural mimicry of the transition state that occurs during peptide bond hydrolysis by aminopeptidases . By binding to the active sites of these enzymes, Amastatin hydrochloride effectively blocks their enzymatic activity, thereby preventing the breakdown of peptide substrates .
Biochemical Pathways
Amastatin hydrochloride affects the biochemical pathways involving the aminopeptidases it inhibits. By blocking these enzymes, it disrupts the normal degradation of peptides, which can have downstream effects on various biological processes, including signal transduction, immune response, and protein turnover .
Result of Action
Amastatin hydrochloride’s inhibition of aminopeptidases leads to the accumulation of peptide substrates that would otherwise be degraded . This can potentiate the effects of certain peptides. For example, Amastatin has been found to potentiate the central nervous system effects of oxytocin and vasopressin in vivo . It also inhibits the degradation of met-enkephalin, dynorphin A, and other endogenous peptides .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H/t12-,13+,15+,16+,17+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDUPCKQTDKNLS-PORDUOSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39ClN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905856 | |
| Record name | N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amastatin hydrochloride | |
CAS RN |
100938-10-1 | |
| Record name | Amastatin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100938101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



